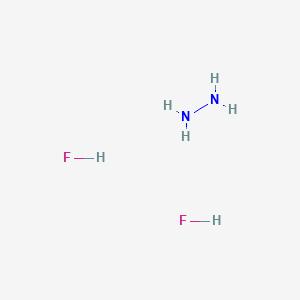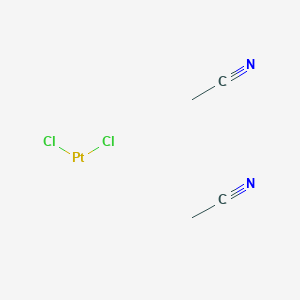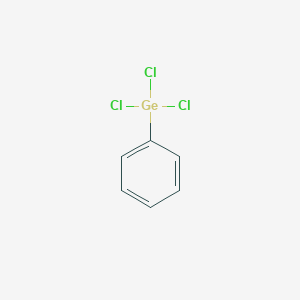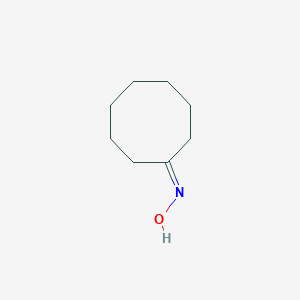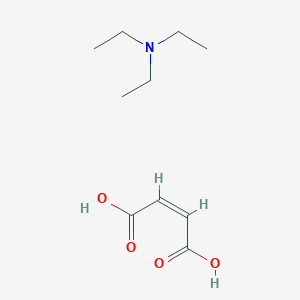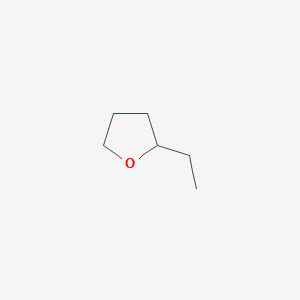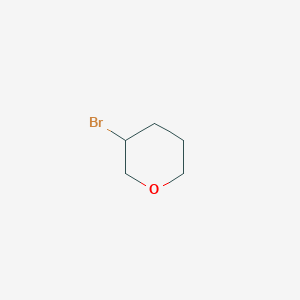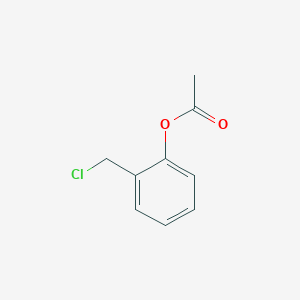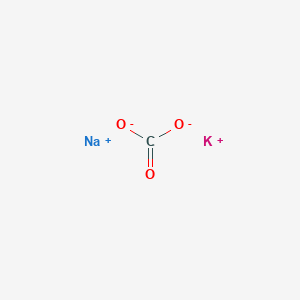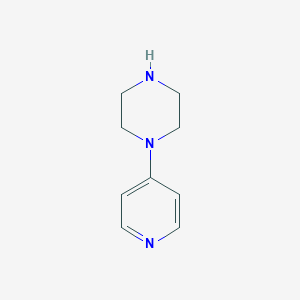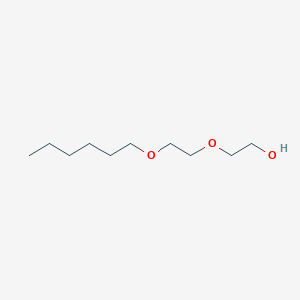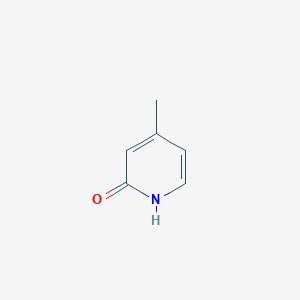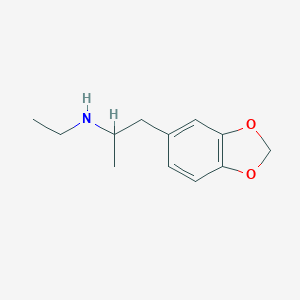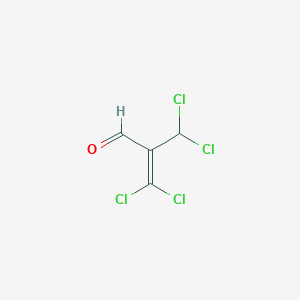
Acrolein, 3,3-dichloro-2-(dichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a chemical compound that is used in various industrial processes. It is a highly reactive and toxic compound that can cause detrimental effects on human health and the environment. The purpose of
Mécanisme D'action
Acrolein is a highly reactive compound that can interact with various biomolecules, including proteins, DNA, and lipids. It can form covalent bonds with these molecules, leading to alterations in their structure and function. Acrolein has been shown to induce oxidative stress, inflammation, and cell death in various cell types.
Effets Biochimiques Et Physiologiques
Acrolein has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to alter the expression of various genes and proteins involved in cellular signaling pathways and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Acrolein has several advantages for use in lab experiments, including its highly reactive nature and ability to form covalent bonds with various biomolecules. However, it is also highly toxic and can cause detrimental effects on human health and the environment. Careful handling and disposal of acrolein are necessary to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for the use of acrolein in scientific research. One area of interest is the development of new therapeutic agents that target acrolein-induced oxidative stress and inflammation. Another area of interest is the study of the role of acrolein in various diseases, including cancer and neurodegenerative disorders.
Conclusion
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a highly reactive and toxic compound that has been widely used in scientific research. It has several advantages for use in lab experiments, including its ability to form covalent bonds with various biomolecules. However, careful handling and disposal are necessary to ensure the safety of researchers and the environment. There are several future directions for the use of acrolein in scientific research, including the development of new therapeutic agents and the study of its role in various diseases.
Méthodes De Synthèse
Acrolein is typically synthesized through the oxidation of propylene or glycerol. The process involves the use of a catalyst, such as silver or copper, to initiate the oxidation reaction. The resulting product is a clear, colorless liquid with a pungent odor.
Applications De Recherche Scientifique
Acrolein has been widely used in scientific research due to its highly reactive nature and ability to form covalent bonds with various biomolecules. It has been used as a cross-linking agent in the study of protein structure and function, as well as in the development of new therapeutic agents for various diseases.
Propriétés
Numéro CAS |
14129-84-1 |
|---|---|
Nom du produit |
Acrolein, 3,3-dichloro-2-(dichloromethyl)- |
Formule moléculaire |
C4H2Cl4O |
Poids moléculaire |
207.9 g/mol |
Nom IUPAC |
3,3-dichloro-2-(dichloromethyl)prop-2-enal |
InChI |
InChI=1S/C4H2Cl4O/c5-3(6)2(1-9)4(7)8/h1,3H |
Clé InChI |
VGAPMLASFWCDHB-UHFFFAOYSA-N |
SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
SMILES canonique |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
Autres numéros CAS |
14129-84-1 |
Synonymes |
2-(DICHLOROMETHYL)-3,3-DICHLOROPROPENAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



